

Mass Spectrometry of 2-Methyl-1-phenyl-1-butene: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butene

Cat. No.: B12662574

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry of **2-Methyl-1-phenyl-1-butene** (C₁₁H₁₄), a compound of interest in various fields of chemical research. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and the experimental protocols for its analysis.

Core Data Presentation

The mass spectrum of **2-Methyl-1-phenyl-1-butene** is characterized by a distinct molecular ion peak and several significant fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of these ions, are summarized in the table below. This information is crucial for the identification and quantification of the compound in various matrices.

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment Ion
146	45	[C ₁₁ H ₁₄] ⁺ • (Molecular Ion)
131	100	[C ₁₀ H ₁₁] ⁺
115	25	[C ₉ H ₇] ⁺
91	30	[C ₇ H ₇] ⁺

Electron Ionization Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of **2-Methyl-1-phenyl-1-butene** provides valuable information about its molecular weight and structure. The molecular ion peak ($[M]^{+\bullet}$) is observed at an m/z of 146, consistent with its chemical formula $C_{11}H_{14}$.^{[1][2]} The fragmentation pattern is dominated by the loss of a methyl group, leading to the formation of the base peak at m/z 131.

Experimental Protocols

The acquisition of the mass spectrum for **2-Methyl-1-phenyl-1-butene** is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines the general methodology.

1. Sample Preparation:

- Dissolve a small amount of **2-Methyl-1-phenyl-1-butene** in a volatile organic solvent such as dichloromethane or hexane to a final concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

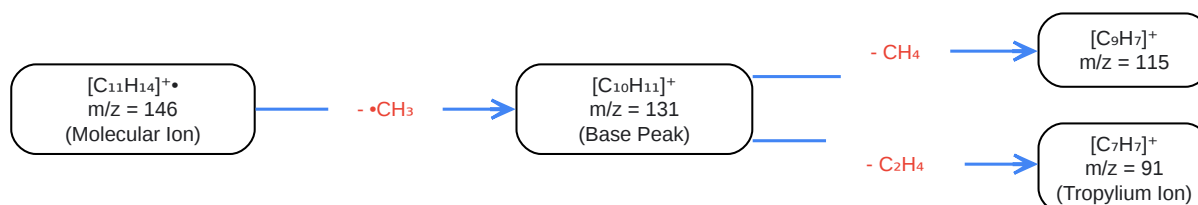
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
- Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

- The acquired data is processed using the instrument's software. The mass spectrum of the peak corresponding to the retention time of **2-Methyl-1-phenyl-1-butene** is extracted and analyzed. The resulting spectrum is compared with reference spectra from databases such as the NIST Mass Spectral Library for confirmation.[2]

Fragmentation Pathway

The primary fragmentation pathway of **2-Methyl-1-phenyl-1-butene** under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting carbocations. The proposed major fragmentation pathway is illustrated below.



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References

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- 2. Benzene, (2-methyl-1-butenyl)- [webbook.nist.gov]
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